2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- is a complex organic compound that features a 2H-pyran ring structureThe 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the synthesis of various complex molecules .
Vorbereitungsmethoden
The synthesis of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves several steps. . This method involves the cyclization of a dienone precursor under specific reaction conditions to form the 2H-pyran ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and metabolic pathwaysIn industry, it can be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- can be compared with other similar compounds such as 2H-pyran-2-ol and 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid . These compounds share the 2H-pyran ring structure but differ in their substituents and overall chemical properties. The uniqueness of 2H-Pyran, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro- lies in its specific structural arrangement and the presence of the cyclohexanediylbis(oxy) group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
736-42-5 |
---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
2-[4-(oxan-2-yloxy)cyclohexyl]oxyoxane |
InChI |
InChI=1S/C16H28O4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h13-16H,1-12H2 |
InChI-Schlüssel |
KLSSTQJRBUZCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2CCC(CC2)OC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.